

# 3-Demethylcolchicine as a metabolite of colchicine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Demethylcolchicine

Cat. No.: B193307 Get Quote

### 3-Demethylcolchicine: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Colchicine, a tricyclic alkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a potent anti-inflammatory agent with a long history of use in medicine, primarily for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic efficacy is, however, constrained by a narrow therapeutic index and a risk of significant toxicity.[3] A thorough understanding of its pharmacokinetic profile, particularly its metabolic fate, is critical for optimizing its clinical use and for the development of safer derivatives.

Colchicine undergoes hepatic metabolism, primarily through demethylation, leading to the formation of several metabolites.[4][5] This guide focuses on 3-O-demethylcolchicine (3-DMC), a major metabolite, providing a comprehensive overview of its formation, biological significance, and the experimental methodologies used for its study. Understanding the role of 3-DMC is crucial for elucidating the complete pharmacological and toxicological profile of its parent compound, colchicine.

## **Metabolism of Colchicine to 3-Demethylcolchicine**

The biotransformation of colchicine is a critical determinant of its clearance and toxicity. The primary metabolic pathway is demethylation, which occurs mainly in the liver.



#### Primary Metabolic Pathway

Colchicine is metabolized into two major metabolites, 3-O-demethylcolchicine (3-DMC) and 2-O-demethylcolchicine (2-DMC), and one minor metabolite, 10-O-demethylcolchicine (colchiceine).[4][5] In vitro studies using human liver microsomes have shown that after a 60-minute incubation, approximately 9.8% of colchicine is converted to 3-DMC, while 5.5% is converted to 2-DMC.[6] Plasma levels of these metabolites in humans are generally low, typically less than 5% of the parent drug concentration.[5]

Enzymatic Role of Cytochrome P450

The demethylation of colchicine is predominantly mediated by the cytochrome P450 enzyme system.[7]

- CYP3A4: Extensive research has identified CYP3A4 as the major isoform responsible for the formation of both 2-DMC and 3-DMC.[6][8] The formation rates of these metabolites show a strong correlation with nifedipine oxidase activity, a known marker for CYP3A4 activity (r = 0.96).[6] Chemical inhibition of CYP3A4 with agents like troleandomycin or gestodene can reduce the formation of 2-DMC and 3-DMC by as much as 80% and 70%, respectively.[6] Furthermore, antibodies raised against CYP3A4 almost completely abolish colchicine demethylation.[6]
- CYP1A1: More recent studies suggest that CYP1A1 may also participate in the demethylation of colchicine.[9] Inhibition of CYP1A1 was found to alleviate colchicineinduced hepatotoxicity, indicating its potential role in the drug's metabolic processing and toxicity profile.[9]

The involvement of CYP3A4 has significant clinical implications, as co-administration of colchicine with strong inhibitors or substrates of this enzyme can lead to decreased metabolism, increased plasma concentrations of colchicine, and a higher risk of toxicity.[3][6] [10]

### **Quantitative Data Summary**

The following tables summarize key quantitative data related to the metabolism of colchicine and the analysis of its metabolites.



Table 1: In Vitro Metabolism of Colchicine in Human Liver Microsomes

| Parameter                            | Value                                         | Reference |
|--------------------------------------|-----------------------------------------------|-----------|
| Substrate                            | [3H]colchicine (5 nM)                         | [6]       |
| Incubation Time                      | 60 minutes                                    | [6]       |
| Metabolite Formation (3-DMC)         | 9.8% of substrate                             | [6]       |
| Metabolite Formation (2-DMC)         | 5.5% of substrate                             | [6]       |
| Correlation with CYP3A4 Activity     | r = 0.96 (p < 0.001)                          | [6]       |
| Inhibition by Troleandomycin (40 μM) | ~80% reduction in 2-DMC & 3-<br>DMC formation | [6]       |
| Inhibition by Gestodene (40 μM)      | ~70% reduction in 2-DMC & 3-<br>DMC formation | [6]       |

Table 2: Pharmacokinetic Parameters of Colchicine (Oral Administration)

| Parameter                           | Value                  | Reference |
|-------------------------------------|------------------------|-----------|
| Bioavailability                     | 24% - 88%              | [11]      |
| Tmax (Time to Peak Plasma<br>Level) | 1 - 3 hours            | [12]      |
| Plasma Protein Binding<br>(Albumin) | ~39% - 40%             | [5][12]   |
| Volume of Distribution              | 5 - 8 L/kg             | [3][11]   |
| Elimination Half-Life               | 20 - 40 hours          | [11]      |
| Clearance                           | Primarily hepatic [11] |           |
| Metabolite Plasma Levels            | < 5% of parent drug    | [5]       |

Table 3: Analytical Methods for Colchicine Detection



| Method             | Column                                   | Mobile<br>Phase                                                                   | Detection                          | Linearity<br>Range         | Limit of<br>Detection<br>(LOD) | Referenc<br>e |
|--------------------|------------------------------------------|-----------------------------------------------------------------------------------|------------------------------------|----------------------------|--------------------------------|---------------|
| HPLC-UV            | C18<br>reversed-<br>phase                | 0.1 M KH2PO4, 5 mM 1- pentanesul fonic acid in methanol and acetonitrile (pH 6.0) | UV at 254<br>nm                    | 1.0 - 200<br>ng/mL         | 4.0 ng/mL                      | [13]          |
| RP-HPLC-<br>UV     | C18 (250 x<br>4 mm, 5μ)                  | Acetonitrile<br>, Methanol,<br>Water,<br>0.1% OPA<br>(50:30:15:5                  | UV at 257<br>nm                    | 40 - 100<br>μg/mL          | Not<br>Specified               | [14]          |
| UPLC-ESI-<br>MS/MS | Innoval<br>C18<br>(125mm x<br>4.6mm, 5μ) | 10mM Ammonium Acetate with Acetonitrile (gradient)                                | ESI positive mode; MRM (400.4/358. | 0.075 -<br>10.091<br>ng/mL | Not<br>Specified               | [15]          |

# **Visualizations: Pathways and Workflows**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EP3086794B1 Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Colchicine | C22H25NO6 | CID 6167 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. CYP3A4/P-glycoprotein inhibitors related colchicine toxicity mimicking septic shock PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine Pharmacokinetics and Mechanism of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colchicine PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the antimitotic agents N-desacetylcolchicine, demecolcine and colchicine in serum and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [3-Demethylcolchicine as a metabolite of colchicine].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b193307#3-demethylcolchicine-as-a-metabolite-of-colchicine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com